Butyl gallate

Description

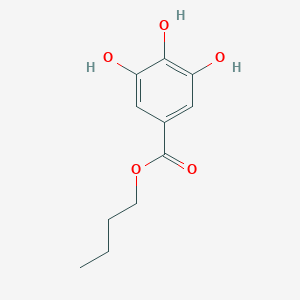

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPOEBVTQYAOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148490 | |

| Record name | n-Butyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-41-6 | |

| Record name | Butyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL GALLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Butyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HZ41U710 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of butyl gallate, a significant antioxidant with wide-ranging applications in the food, cosmetic, and pharmaceutical industries.[1][2][3][4] This document details common synthetic routes, purification methods, and a full suite of characterization techniques, complete with experimental protocols and quantitative data presented for easy reference.

Introduction

This compound, the n-butyl ester of gallic acid (3,4,5-trihydroxybenzoic acid), is a potent antioxidant that functions by scavenging free radicals, thereby preventing oxidative degradation of various products.[2][4] Its utility in stabilizing fats, oils, and active pharmaceutical ingredients makes it a valuable excipient in drug development and a key preservative in other industries.[1][2] Understanding its synthesis and thorough characterization is crucial for ensuring its purity, efficacy, and safety in final applications.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of gallic acid with n-butanol. Several catalytic systems can be employed for this reaction, each with its own advantages in terms of reaction conditions and yield.

Synthetic Pathways

2.1.1. Fischer Esterification

The most common and direct method for this compound synthesis is the Fischer esterification. This reaction involves heating gallic acid and n-butanol in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[5]

-

Catalysts:

-

Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[5]

-

Solid Acid Catalysts: Cation exchange resins and potassium hydrogen sulfate (B86663) (KHSO₄) offer advantages in terms of easier separation and reduced equipment corrosion.[6][7]

-

2.1.2. DCC Coupling

To avoid the high temperatures and potentially oxidative conditions of Fischer esterification, dicyclohexylcarbodiimide (B1669883) (DCC) coupling can be utilized. This method allows for the reaction to proceed at milder temperatures, often yielding a cleaner product.[8]

Experimental Protocols

2.2.1. Fischer Esterification using Sulfuric Acid

Materials:

-

Gallic acid

-

n-Butanol

-

Concentrated sulfuric acid

-

Sodium sulfate (anhydrous)

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a Soxhlet extractor containing anhydrous sodium sulfate and a reflux condenser, combine gallic acid (e.g., 50 g) and an excess of n-butanol (e.g., 98.6 g).[5]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[5]

-

Heat the mixture to reflux (approximately 130°C) with constant stirring for about 8 hours. The water produced will be removed by the sodium sulfate in the Soxhlet apparatus.[5]

-

After the reaction is complete (monitored by TLC), cool the mixture.[9]

-

The crude product can be crystallized by pouring the cooled reaction mixture into an alkane solvent like petroleum ether and further cooling.[5][10]

-

The resulting crystals are collected by filtration, washed with petroleum ether, and dried under vacuum.[10]

2.2.2. Enzymatic Synthesis using Immobilized Lipase (B570770)

Materials:

-

Gallic acid

-

n-Butanol

-

Immobilized lipase (e.g., from Bacillus licheniformis)[11]

-

Molecular sieves

-

Organic solvent (e.g., a mixture of methyl-tert-butyl ether and isooctane)[12]

Procedure:

-

Dissolve gallic acid and n-butanol in the chosen organic solvent in a screw-capped flask.[12]

-

Add the immobilized lipase and molecular sieves to the mixture.[11]

-

Incubate the reaction at a controlled temperature (e.g., 55°C) with shaking for a specified time (e.g., 10 hours).[11]

-

Terminate the reaction by filtering off the immobilized enzyme.[13]

-

The product can then be purified from the reaction mixture, for example, by column chromatography.[13]

Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are used to confirm the presence of the butyl chain and the gallate moiety.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | ~7.15 (s, 2H) | - |

| -OCH₂- | ~4.00 (d, 2H) | - |

| -CH₂- | ~2.05 (m, 1H) | - |

| -CH₂- | - | - |

| -CH₃ | ~1.00 (d, 6H) | - |

| Phenolic OH | ~8.15 (s, 3H) | - |

| C=O | - | ~169.6 |

| Aromatic C-OH | - | ~140.9, ~132.4 |

| Aromatic C-H | - | ~118.2, ~113.5 |

| Aromatic C-C=O | - | - |

| -OC H₂- | - | - |

| -C H₂- | - | ~39.4 |

| -C H₂- | - | ~35.5 |

| -C H₃ | - | - |

| Note: Chemical shifts can vary slightly depending on the solvent and instrument used.[14][15][16] |

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3351 | O-H (Phenolic) | Stretching |

| ~2961 | C-H (sp³) | Stretching |

| ~1690-1700 | C=O (Ester) | Stretching |

| ~1615 | C=C (Aromatic) | Stretching |

| Note: The exact peak positions may vary.[17] |

3.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. This compound typically exhibits absorption maxima characteristic of its phenolic structure. The UV spectrum of gallates can be influenced by pH, with shifts observed upon deprotonation of the phenolic hydroxyl groups.[18]

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and for its quantification in various matrices.[19][20][21]

Experimental Protocol: HPLC Analysis of this compound

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: A mixture of acetonitrile (B52724) and 1% acetic acid in water (e.g., 3:7 v/v)[19]

-

This compound standard

-

Sample of synthesized this compound

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Dissolve a known amount of the synthesized this compound in the mobile phase.

-

Set the HPLC conditions:

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention time of the sample peak with that of the standard to confirm identity.

-

The purity can be determined by the peak area percentage, and the concentration can be quantified using a calibration curve.[19]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of this compound. The reported melting point of this compound is around 144°C.[1]

Characterization Workflow

Caption: A workflow illustrating the characterization process for synthesized this compound.

Conclusion

This guide has outlined the key aspects of this compound synthesis and characterization. The choice of synthetic method will depend on the desired scale, purity requirements, and available resources, with Fischer esterification being a common and robust method. A comprehensive suite of analytical techniques, including NMR, FTIR, and HPLC, is crucial for confirming the identity and ensuring the quality of the final product. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals working with this important antioxidant.

References

- 1. Cas 1083-41-6,this compound | lookchem [lookchem.com]

- 2. What is Propyl Gallate used for? [synapse.patsnap.com]

- 3. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propyl gallate - Wikipedia [en.wikipedia.org]

- 5. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 6. Catalytic synthesis of this compound with cation resin [journal.xynu.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. digitalcommons.longwood.edu [digitalcommons.longwood.edu]

- 9. Synthesis and in Vitro Antimalarial Activity of Alkyl Esters Gallate as a Growth Inhibitors of Plasmodium Falciparum – Oriental Journal of Chemistry [orientjchem.org]

- 10. US6297396B1 - Method of crystallizing and purifying alkyl gallates - Google Patents [patents.google.com]

- 11. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | C11H14O5 | CID 14128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 20. HPLC Analysis of Phenolic Antioxidants [library.aocs.org]

- 21. researchgate.net [researchgate.net]

butyl gallate chemical properties and structure

An In-depth Technical Guide to Butyl Gallate: Chemical Properties and Structure

Introduction

This compound, the n-butyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Its primary function is to prevent the oxidative degradation of fats and oils, thereby extending the shelf life and maintaining the quality and stability of various products.[1] Structurally, this compound belongs to the galloyl esters class of organic compounds, which are derivatives of 3,4,5-trihydroxybenzoic acid.[3] This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically known as butyl 3,4,5-trihydroxybenzoate.[4] The molecule consists of a gallic acid core, characterized by a benzene (B151609) ring substituted with three hydroxyl groups, and a butyl ester group attached to the carboxylic acid moiety. The presence of the three phenolic hydroxyl groups is crucial for its potent antioxidant activity.[5]

>];

}

}

/***

Caption: 2D Chemical Structure of this compound.

>];

}

}

/***

Caption: 2D Chemical Structure of this compound.

Table 1: General Chemical Information and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | butyl 3,4,5-trihydroxybenzoate | [4] |

| Synonyms | Butyl 3,4,5-trihydroxybenzoate, Gallic acid butyl ester, n-Butyl gallate | [1][4][6] |

| CAS Number | 1083-41-6 | [1][4][6] |

| Molecular Formula | C₁₁H₁₄O₅ | [1][4][6] |

| Molecular Weight | 226.23 g/mol | [1][4][6] |

| Canonical SMILES | CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | [4] |

| InChI | InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3 | [4][6] |

| InChIKey | XOPOEBVTQYAOSV-UHFFFAOYSA-N | [4][6] |

Physicochemical Properties

This compound presents as a white to almost white or pale yellow crystalline powder.[2][7][8] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Melting Point | 142.0 to 146.0 °C | [7] |

| Boiling Point | 452.7 °C at 760 mmHg (Predicted/Estimated) | [1][9][10] |

| Density | 1.314 g/cm³ (Predicted) | [1][10] |

| Water Solubility | 1060 mg/L at 25 °C (Estimated) | [9] |

| logP (o/w) | 2.41 | [9] |

| pKa | 7.93 ± 0.25 (Predicted) | [1][10] |

| Flash Point | 179 °C (Estimated) | [1][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Various techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[4][11][12]

-

Mass Spectrometry (MS) : GC-MS analysis helps in determining the molecular weight and fragmentation pattern, with top mass-to-charge ratio (m/z) peaks observed at 170, 153, and 226.[4]

-

Infrared (IR) Spectroscopy : FTIR spectra reveal the characteristic functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches.[4]

-

UV-Visible Spectroscopy : UV-Vis spectra provide information about the electronic transitions within the molecule.[4]

Antioxidant Mechanism and Signaling

The primary mechanism of action for this compound as an antioxidant is its ability to act as a free radical scavenger.[5][13] The three hydroxyl groups on the phenyl ring can readily donate a hydrogen atom to neutralize unstable free radicals, thereby terminating the oxidative chain reactions that lead to product degradation.[5][13] This process results in the formation of a more stable gallate radical.[14]

The antioxidant activity of gallates is pH-dependent, with studies showing that acidic conditions (e.g., pH 2) are optimal for their oxidative activity.[14]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes a general method for synthesizing this compound by reacting gallic acid with n-butanol, using an acid catalyst to drive the esterification reaction.[15]

Materials:

-

Gallic acid

-

n-Butanol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst

-

Reaction flask with a reflux condenser and a Dean-Stark or Soxhlet apparatus

-

Drying agent (e.g., sodium sulfate) for Soxhlet extraction

-

Heating mantle

-

Rotary evaporator

-

Alkane solvent (e.g., petroleum ether) for crystallization

-

Filtration apparatus

-

Vacuum oven

Methodology:

-

Reaction Setup : In a reaction flask, combine gallic acid and an excess of n-butanol. The molar ratio of alcohol to gallic acid can be high (e.g., 15:1) to favor product formation.[16]

-

Catalyst Addition : Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.[15]

-

Reaction and Water Removal : Heat the mixture to reflux (approximately 130-160°C).[15] The water produced during the esterification is continuously removed as an azeotrope with n-butanol using a Dean-Stark trap or by passing the vapor through a Soxhlet extractor containing a drying agent.[15]

-

Monitoring : Monitor the reaction for approximately 8-10 hours or until completion, which can be checked by techniques like TLC.[15][16]

-

Solvent Removal : After the reaction is complete, cool the mixture and remove the excess n-butanol using a rotary evaporator.[15]

-

Crystallization : Add the concentrated reaction mixture to a stirring alkane solvent, such as petroleum ether, to induce crystallization of this compound.[15]

-

Purification : Collect the crude crystals by filtration. Wash the crystals with the alkane solvent and then with water to remove impurities.[15] Further purification can be achieved by recrystallization.

-

Drying : Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 60°C).[15]

Evaluation of Antioxidant Activity via DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method to determine the antioxidant capacity of compounds like this compound.[13]

Materials:

-

DPPH radical solution in methanol (B129727)

-

This compound solution of known concentration

-

Standard antioxidant (e.g., Trolox) solution

-

Methanol

-

UV-Vis Spectrophotometer

-

96-well plate or cuvettes

Methodology:

-

Sample Preparation : Prepare a series of dilutions of this compound and the standard antioxidant (Trolox) in methanol.

-

Reaction : In a 96-well plate or cuvette, mix the this compound solution with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation : The scavenging activity is calculated as the percentage of DPPH discoloration using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC₅₀ Determination : The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Safety and Regulation

This compound is generally recognized as safe for its intended use in regulated amounts.[2] However, it is classified as harmful if swallowed and may cause an allergic skin reaction or serious eye irritation.[4][7] The oral LD₅₀ in mice is reported as 860 mg/kg or 8600 mg/kg, indicating a need for careful handling and adherence to regulated usage levels in consumer products.[7][9]

Conclusion

This compound is a commercially significant antioxidant with well-defined chemical properties and a clear mechanism of action. Its synthesis is achievable through straightforward esterification protocols, and its antioxidant efficacy can be quantified using standard assays like the DPPH method. For researchers and professionals in drug development and other industries, a thorough understanding of its physicochemical characteristics, structural features, and safety profile is essential for its effective and safe application.

References

- 1. Cas 1083-41-6,this compound | lookchem [lookchem.com]

- 2. CAS 1083-41-6: this compound | CymitQuimica [cymitquimica.com]

- 3. NP-MRD: Showing NP-Card for this compound (NP0165631) [np-mrd.org]

- 4. This compound | C11H14O5 | CID 14128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 8. Propyl gallate - Wikipedia [en.wikipedia.org]

- 9. This compound, 1083-41-6 [thegoodscentscompany.com]

- 10. This compound | 1083-41-6 [chemicalbook.com]

- 11. This compound(1083-41-6) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. scispace.com [scispace.com]

- 14. Antioxidant activity of gallates: an electrochemical study in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 16. Catalytic synthesis of this compound with cation resin [journal.xynu.edu.cn]

butyl gallate solubility in different solvents

An In-depth Technical Guide to the Solubility of Butyl Gallate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, an antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. Understanding its solubility in various solvents is critical for formulation development, efficacy, and delivery. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for solubility testing.

Introduction to this compound

This compound, the butyl ester of gallic acid, is a synthetic antioxidant valued for its ability to inhibit the oxidation of fats and oils, thereby extending the shelf life of products.[1][2] It appears as a white to pale yellow crystalline powder.[1] While effective as a preservative, its formulation can be challenging due to its specific solubility characteristics.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development and its dispersibility in various formulations. This compound's solubility is significantly influenced by the polarity of the solvent and the temperature.

Aqueous Solubility

This compound has limited solubility in water. One source estimates its aqueous solubility to be 1060 mg/L at 25 °C.[3] Another source describes it as being "hardly soluble in water". This low aqueous solubility can be a limiting factor in the development of aqueous-based formulations.

Solubility in Organic Solvents

This compound exhibits good solubility in a range of organic solvents, a characteristic that is leveraged in many of its applications.

Table 1: Quantitative Solubility of Alkyl Gallates in Various Solvents

| Solvent | Solute | Temperature (°C) | Solubility ( g/100 g solvent) |

| Ethanol (B145695) | Propyl Gallate | 25 | 103 |

| Ether | Propyl Gallate | 25 | 83 |

| Propylene (B89431) Glycol | Propyl Gallate | - | Freely Soluble |

| Ethanol | Ethyl Gallate | - | Freely Soluble |

| DMSO | Ethyl Gallate | - | ~30 mg/mL |

| Dimethyl Formamide | Ethyl Gallate | - | ~30 mg/mL |

| Ethanol | Propyl Gallate | - | ~10 mg/mL |

| DMSO | Propyl Gallate | - | ~15 mg/mL |

| Dimethyl Formamide | Propyl Gallate | - | ~20 mg/mL |

Note: Data for this compound was not explicitly found in a quantitative format in the initial search. The table presents data for closely related alkyl gallates to provide an indication of expected solubility trends. "Freely soluble" is a qualitative description from pharmacopeial standards, generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.

Qualitative descriptions indicate that this compound is soluble in organic solvents such as ethanol and acetone.[1] The solubility of similar compounds like propyl gallate is high in ethanol and ether.[4] Propyl gallate is also soluble in propylene glycol.[5] For ethyl gallate, the solubility in ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL.[6]

Solubility in Oils

The solubility of gallate esters in oils and fats is crucial for their function as antioxidants in lipid-based food products and formulations. Propyl gallate is soluble in cottonseed oil, lard, and peanut oil.

Table 2: Solubility of Propyl Gallate in Oils

| Oil | Temperature (°C) | Solubility ( g/100 g oil) | | :--- | :--- | :--- | :--- | | Cottonseed Oil | 30 | 1.23 | | Lard | 45 | 1.14 |

Temperature Dependence of Solubility

The solubility of gallic acid and its esters, including this compound, generally increases with temperature.[7][8] This property can be utilized during formulation by dissolving the compound at a higher temperature, although the potential for precipitation upon cooling must be considered.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following outlines a standard methodology for determining the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest.

-

Equilibration: The vial is sealed and agitated in a constant temperature environment (e.g., a shaking water bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated supernatant.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of this compound in solution. A validated HPLC method with a suitable column (e.g., C18) and mobile phase is required.

-

UV-Vis Spectrophotometry: This method can be used if this compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve of absorbance versus concentration must first be established.

Logical Relationships in Solubility Studies

The selection of solvents and the interpretation of solubility data follow a logical progression, particularly in the context of drug development.

Logical Flow for Solubility Assessment in Drug Development

Caption: Decision-making workflow for formulation based on solubility data.

Conclusion

The solubility of this compound is a key parameter that dictates its application and formulation. It is sparingly soluble in water but exhibits good solubility in many organic solvents and oils. For aqueous formulations, strategies such as the use of co-solvents or other solubilization techniques may be necessary. The experimental protocols and logical workflows presented in this guide provide a framework for systematic solubility assessment in a research and development setting. Further studies to quantify the solubility of this compound in a broader range of pharmaceutically and cosmetically acceptable solvents, including green solvents, would be of significant value to the scientific community.

References

- 1. CAS 1083-41-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 1083-41-6,this compound | lookchem [lookchem.com]

- 3. This compound, 1083-41-6 [thegoodscentscompany.com]

- 4. Propyl Gallate | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2500543A - Antioxidant - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Butyl Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for butyl gallate (butyl 3,4,5-trihydroxybenzoate), a widely used antioxidant in the food, cosmetic, and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra.

Chemical Structure

IUPAC Name: Butyl 3,4,5-trihydroxybenzoate[1] Molecular Formula: C₁₁H₁₄O₅[2][3] Molecular Weight: 226.23 g/mol [1][2] CAS Number: 1083-41-6[2][4]

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | br s | 3H | Ar-OH |

| 7.09 | s | 2H | Ar-H |

| 4.21 | t | 2H | -O-CH₂- |

| 1.67 | m | 2H | -CH₂-CH₂-CH₃ |

| 1.43 | m | 2H | -CH₂-CH₃ |

| 0.94 | t | 3H | -CH₃ |

| Solvent: Acetone-d₆. Instrument: Varian A-60 or equivalent.[1][5] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester) |

| 145.8 | C-OH (Ar) |

| 138.5 | C-OH (Ar) |

| 121.0 | C-CO (Ar) |

| 109.0 | CH (Ar) |

| 64.5 | -O-CH₂- |

| 30.5 | -CH₂-CH₂-CH₃ |

| 19.2 | -CH₂-CH₃ |

| 13.8 | -CH₃ |

| Predicted data; actual values may vary based on solvent and instrument. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | O-H stretch (phenolic) |

| 2960 - 2870 | Medium | C-H stretch (aliphatic) |

| 1700 - 1680 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Medium | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (ester/ether) |

| Technique: KBr Wafer.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 226 | Moderate | [M]⁺ (Molecular Ion) |

| 170 | High | [M - C₄H₈O]⁺ or [Gallic Acid]⁺ |

| 153 | High | [Gallic Acid - OH]⁺ |

| 125 | Moderate | [Gallic Acid - COOH]⁺ |

| Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1][6] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate).

-

Instrumentation (GC-MS):

-

Inject the sample into a gas chromatograph (GC) to separate it from any impurities.

-

The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

-

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI).

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Enigmatic Presence of Butyl Gallate in the Plant Kingdom: A Technical Guide

Introduction: Butyl gallate, the butyl ester of gallic acid, is a well-recognized antioxidant and preservative extensively utilized in the food, cosmetic, and pharmaceutical industries. While its synthetic production is commonplace, its origin in nature is a subject of considerable interest and some ambiguity within the scientific community. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of the natural occurrence of this compound and its analogs in plants. This document delves into the available, albeit limited, evidence for this compound, contextualizes it with the confirmed presence of other alkyl gallates, outlines a plausible biosynthetic pathway, and provides detailed experimental protocols for the investigation of these compounds in plant matrices.

Natural Occurrence of this compound and its Analogs

The direct, verifiable evidence for the natural occurrence of this compound in plants is sparse. While several chemical databases report its presence in Alchornea glandulosa, the primary research substantiating this claim remains elusive in peer-reviewed literature.[1][2] Phytochemical analyses of Alchornea glandulosa have confirmed the presence of gallic acid, methyl gallate, and ethyl gallate, but have not explicitly identified this compound.[3][4]

In contrast, the natural occurrence of other short-chain alkyl gallates is more firmly established, providing a basis for the plausibility of this compound's existence as a natural product. Methyl gallate and ethyl gallate have been isolated and quantified from a variety of plant species.

Table 1: Quantitative Data on the Natural Occurrence of Alkyl Gallates in Plants

| Compound | Plant Species | Plant Part | Concentration | Reference(s) |

| This compound | Alchornea glandulosa | Not Specified | Data not available | [1][2] |

| Methyl Gallate | Anacardium occidentale (Cashew) | Leaves | 1830 ± 180 µg/g | [5] |

| Quercus sp. (Oak) | Galls | 26.07 - 34.78 mg/g | [6] | |

| Acer rubrum, A. saccharinum, A. saccharum (Maple) | Leaves | Present | [7] | |

| Toonea sinensis | Leaves | Present | [8] | |

| Givotia rottleriformis | Seed Coats | 10 mg/g (dry weight) | [9] | |

| Ethyl Gallate | Juglans regia (Walnut) | Kernels | Present | [10] |

| Terminalia myriocarpa | Not Specified | Present | [10] | |

| Terminalia chebula | Fruits | Present | [10] | |

| Vitis vinifera (Grape) | Wine | Present | [10] | |

| Caesalpinia mimosoides | Not Specified | Present | [11] |

Biosynthesis of Alkyl Gallates in Plants

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the well-established biosynthesis of gallic acid and known esterification mechanisms in plants, a hypothetical pathway can be proposed.

Gallic acid is derived from the shikimate pathway, a central metabolic route in plants for the biosynthesis of aromatic compounds. The final step in the formation of an alkyl gallate is the esterification of gallic acid with the corresponding alcohol. In the case of this compound, this would involve the reaction of gallic acid with butanol or a related activated butyl-group donor. This reaction is likely catalyzed by an acyltransferase enzyme.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant matrices. These protocols are based on established methods for other alkyl gallates and can be adapted for the investigation of this compound.

Extraction and Isolation

This protocol describes a general procedure for the extraction and fractionation of plant material to isolate alkyl gallates.

Methodology:

-

Sample Preparation: The plant material (e.g., leaves, stems, or fruits) is air-dried or freeze-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a polar solvent, typically 80% aqueous methanol (B129727) or ethanol, using maceration or Soxhlet extraction.[12]

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, and ethyl acetate) to separate compounds based on their polarity. Alkyl gallates are expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.[13] The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Preparative HPLC: Fractions showing the presence of the target compound are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.[8]

Identification and Quantification

The identification and quantification of this compound in the isolated fractions or crude extracts can be achieved using modern analytical techniques.

Table 2: Analytical Techniques for the Identification and Quantification of this compound

| Technique | Purpose | Key Parameters and Considerations |

| HPLC-UV/DAD | Quantification | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient elution with acetonitrile (B52724) and water (both containing 0.1% formic acid). Detection: UV detector set at ~270-280 nm. Standard: A certified reference standard of this compound is required for calibration. |

| LC-MS/MS | Identification and Quantification | Ionization: Electrospray Ionization (ESI) in negative mode. Analysis: Mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ and its fragmentation pattern are used for identification. Provides high sensitivity and selectivity. |

| NMR Spectroscopy | Structural Elucidation | Nuclei: ¹H and ¹³C NMR. Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆. Analysis: The chemical shifts and coupling constants of the protons and carbons are used to confirm the structure of the isolated compound. |

digraph "Analytical Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];"Sample" [label="Plant Extract or\nIsolated Fraction", shape=cylinder, fillcolor="#FFFFFF"]; "HPLC" [label="HPLC-UV/DAD Analysis", fillcolor="#FFFFFF"]; "Quantification" [label="Quantification\n(vs. Standard)", shape=ellipse, style=bold, fillcolor="#34A853", fontcolor="#FFFFFF"]; "LCMS" [label="LC-MS/MS Analysis", fillcolor="#FFFFFF"]; "Identification" [label="Identification\n(Mass & Fragmentation)", shape=ellipse, style=bold, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(for pure isolates)", fillcolor="#FFFFFF"]; "Structure" [label="Structural Confirmation", shape=ellipse, style=bold, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sample" -> "HPLC"; "HPLC" -> "Quantification"; "Sample" -> "LCMS"; "LCMS" -> "Identification"; "Sample" -> "NMR" [label="If isolated"]; "NMR" -> "Structure"; }

Physiological Role and Future Perspectives

The physiological role of this compound in plants is currently unknown. However, other alkyl gallates have been shown to exhibit elicitor activities, inducing defense responses in plants.[14] Gallic acid and its derivatives are known to possess antioxidant and antimicrobial properties, suggesting a potential role in protecting plants from biotic and abiotic stresses.[15]

The study of the natural occurrence of this compound is an area ripe for further investigation. The lack of a definitive primary report of its isolation from a natural source presents an opportunity for researchers to conduct pioneering work in this field. The methodologies outlined in this guide provide a robust framework for such investigations. Future research should focus on:

-

A thorough phytochemical analysis of Alchornea glandulosa and other plants rich in gallic acid and its derivatives to confirm or refute the presence of this compound.

-

If identified, the quantification of this compound across different plant tissues and developmental stages.

-

The elucidation of the specific biosynthetic pathway and the enzymes involved in the esterification of gallic acid with butanol.

-

Investigation into the potential physiological roles of this compound in plants, including its involvement in defense mechanisms.

By addressing these research questions, the scientific community can gain a clearer understanding of the presence and function of this important compound in the plant kingdom, with potential implications for drug discovery and the utilization of natural products.

References

- 1. Phytochemical characterization and antioxidant, antibacterial and antimutagenic activities of aqueous extract from leaves of Alchornea glandulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of phenolic compounds from Alchornea glandulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. Methyl gallate is a natural constituent of maple (Genus Acer) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl gallate - Wikipedia [en.wikipedia.org]

- 11. Ethyl gallate isolated from phenol-enriched fraction of Caesalpinia mimosoides Lam. Promotes cutaneous wound healing: a scientific validation through bioassay-guided fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. biorxiv.org [biorxiv.org]

- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

Butyl Gallate: A Comprehensive Technical Guide for Researchers

Authored for drug development professionals, researchers, and scientists, this in-depth guide consolidates the core chemical identifiers, physicochemical properties, and biological activities of butyl gallate. It provides detailed experimental methodologies and visualizes key signaling pathways to facilitate further research and application.

Core Chemical Identity and Properties

This compound, the n-butyl ester of gallic acid, is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries. Its chemical structure, characterized by a trihydroxyphenyl group, is central to its potent radical-scavenging and biological activities.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

| Identifier Type | Value |

| CAS Number | 1083-41-6[1][2] |

| IUPAC Name | Butyl 3,4,5-trihydroxybenzoate[2] |

| Synonyms | n-Butyl gallate, Progallin butyl, Gallic acid butyl ester[1] |

| Molecular Formula | C₁₁H₁₄O₅[1][2] |

| Molecular Weight | 226.23 g/mol [1][2] |

| InChI | InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3[2] |

| InChIKey | XOPOEBVTQYAOSV-UHFFFAOYSA-N[2] |

| SMILES | CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[2] |

| PubChem CID | 14128[2] |

| EINECS Number | 214-107-7[1] |

| RTECS Number | LW7600000[1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2, offering essential data for formulation and experimental design.

| Property | Value |

| Melting Point | 144 °C[1] |

| Boiling Point | 452.7 °C at 760 mmHg[1] |

| Density | 1.314 g/cm³[1] |

| Solubility | Soluble in ethanol (B145695) and acetone; limited solubility in water.[3] |

| logP | 2.4 |

Spectral Data

The following table (Table 3) outlines the key spectral data for this compound, which are crucial for its analytical identification and characterization.

| Spectral Data | Details |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities include anti-inflammatory and anticancer effects, which are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its utility. It effectively scavenges free radicals, thereby preventing oxidative damage to cellular components. The antioxidant activity is often quantified using various in vitro assays. While a comprehensive comparative table of IC₅₀ values is beneficial for assessing relative potency, specific values can vary between studies based on experimental conditions.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. However, its efficacy can be cell-line dependent. For instance, studies have shown that this compound has an IC₅₀ value greater than 1000 µg/mL against MCF-7 breast cancer cells, indicating low cytotoxicity in this specific cell line.[1][3] Further research is required to establish a broader anticancer profile.

| Cell Line | IC₅₀ (µg/mL) |

| MCF-7 (Breast Cancer) | > 1000[1][3] |

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting key inflammatory mediators. This is primarily achieved through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. By inhibiting the phosphorylation of IκB kinase (IKK), this compound prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Induction of Apoptosis

In addition to its anti-inflammatory effects, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its potential anticancer activity. Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Gallates have been shown to modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family and caspases.

Caption: Overview of the intrinsic and extrinsic apoptosis pathways influenced by gallates.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Some studies suggest that gallates can modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory effects. The precise interactions of this compound with specific components of this pathway require further elucidation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

Objective: To synthesize this compound via Fischer esterification of gallic acid and butanol.

Materials:

-

Gallic acid

-

n-Butanol

-

Sulfuric acid (concentrated)

-

Sodium sulfate (B86663) (anhydrous)

-

Reaction flask with a Soxhlet apparatus

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a reaction flask, add 50 g of gallic acid (90% purity) and 98.56 g of n-butanol. Add an additional 70 ml of n-butanol to fill the Soxhlet apparatus.[1]

-

Add 1 ml of concentrated sulfuric acid as a catalyst.[1]

-

Place 10 g of anhydrous sodium sulfate in the thimble of the Soxhlet apparatus to act as a drying agent.[1]

-

Heat the mixture to approximately 130°C with constant stirring for about 8 hours.[1]

-

The water formed during the reaction will form an azeotrope with butanol and be removed by the Soxhlet extractor.[1]

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and proceed with purification steps (e.g., crystallization) to obtain pure this compound.

HPLC Analysis of this compound

Objective: To quantify this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of 1% acetic acid in acetonitrile (B52724) and 1% acetic acid in water (e.g., 30:70 v/v).

-

Flow Rate: 1.7 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

In Vitro Antioxidant Activity Assay (DPPH Method)

Objective: To evaluate the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add serial dilutions of the this compound stock solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

-

Perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

In Vitro Apoptosis Assay (Western Blot for Caspase Cleavage)

Objective: To determine if this compound induces apoptosis by detecting the cleavage of caspases using Western blotting.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Treat the cancer cells with different concentrations of this compound for a specified time (e.g., 24, 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary antibody against the target protein (e.g., cleaved caspase-3).

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

An increase in the levels of cleaved caspases and cleaved PARP will indicate the induction of apoptosis.

Conclusion

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, tailored for a scientific audience. The detailed chemical identifiers, physicochemical data, and experimental protocols offer a solid foundation for researchers in drug development and related fields. The visualization of its mechanisms of action in key signaling pathways, such as NF-κB and apoptosis, provides a conceptual framework for future investigations into its therapeutic potential. Further research is warranted to expand the quantitative data on its biological activities across a wider range of assays and cell lines to fully elucidate its efficacy and selectivity.

References

A Comprehensive Technical Guide to the History and Discovery of Gallate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallate esters, the alkyl esters of gallic acid (3,4,5-trihydroxybenzoic acid), have a long and significant history as highly effective antioxidants. Their journey from natural derivatives to commercially synthesized food and pharmaceutical additives is a story of chemical innovation and evolving analytical techniques. This in-depth guide explores the historical discovery, synthesis, and evaluation of the most common gallate esters: propyl, octyl, and dodecyl gallate. It provides a detailed look at the early experimental protocols, quantitative data on their antioxidant efficacy, and the elucidation of their mechanisms of action, including their influence on cellular signaling pathways.

Introduction: The Dawn of Antioxidants and the Rise of Gallates

The fight against food spoilage is an ancient endeavor. While methods like smoking and salting have been used for centuries, the scientific understanding of oxidative rancidity in fats and oils began to emerge in the late 19th and early 20th centuries.[1] Researchers like Deschamps and Chevreuil observed the preservative effects of natural substances, laying the groundwork for the field of antioxidants.[1] The early 20th century saw the discovery of the antioxidant properties of compounds like hydroquinone.[1]

Following World War II, the demand for processed foods with longer shelf lives surged, intensifying the need for effective and safe food preservatives.[1] This era marked the transition from reliance on natural antioxidants to the development of synthetic alternatives, which offered consistency and cost-effectiveness. Among the most successful of these were the gallate esters. Propyl gallate, for instance, has been used as a food additive since 1948 to prevent the oxidation of oils and fats.[2] These esters of gallic acid, a compound found in many plants, proved to be potent inhibitors of lipid peroxidation.[3][4]

The Discovery and Synthesis of Key Gallate Esters

The primary method for synthesizing gallate esters has historically been the direct esterification of gallic acid with the corresponding alcohol, typically in the presence of an acid catalyst.[5][6] This reaction, a classic example of Fischer esterification, involves the condensation of the carboxylic acid group of gallic acid with the hydroxyl group of an alcohol to form an ester and water.

Propyl Gallate

Propyl gallate (propyl 3,4,5-trihydroxybenzoate) was one of the first synthetic antioxidants to be widely adopted by the food industry.[2] Early synthesis methods involved reacting gallic acid with propanol (B110389) in the presence of a strong acid catalyst like sulfuric acid.[6] A 1949 patent granted to Griffith Laboratories outlines a method for creating an antioxidant composition where propyl gallate is dissolved in propylene (B89431) glycol to improve its solubility and dispersibility in fatty emulsions.[6]

Octyl Gallate

Octyl gallate (octyl 3,4,5-trihydroxybenzoate) offered the advantage of increased oil solubility compared to its shorter-chain counterpart, propyl gallate. This made it particularly suitable for preserving bulk oils and fats. Early synthesis protocols mirrored those of propyl gallate, involving the esterification of gallic acid with octanol.

Dodecyl Gallate

Dodecyl gallate (lauryl gallate; dodecyl 3,4,5-trihydroxybenzoate) boasts even greater lipophilicity, making it a highly effective antioxidant in fatty foods and cosmetics.[4] Its synthesis follows the same fundamental esterification principle, reacting gallic acid with dodecanol.

Early Experimental Protocols and the Measurement of Antioxidant Efficacy

The evaluation of antioxidant efficacy in the mid-20th century relied on a variety of methods aimed at measuring the inhibition of lipid oxidation. These early techniques, while less sophisticated than modern methods, laid the foundation for our understanding of antioxidant activity.

Peroxide Value (PV) Test

One of the earliest and most common methods was the Peroxide Value (PV) test. This method measures the primary products of lipid oxidation, hydroperoxides. The oil or fat sample is treated with a solution of potassium iodide, which is oxidized by the hydroperoxides to iodine. The amount of liberated iodine is then determined by titration with a standard solution of sodium thiosulfate. A lower peroxide value in a sample containing an antioxidant, compared to a control, indicates effective inhibition of oxidation.[7][8]

Table 1: Comparison of Early Antioxidant Testing Methods

| Method | Principle | Endpoint Measured | Application |

| Peroxide Value (PV) | Iodometric titration | Concentration of hydroperoxides (primary oxidation products) | Fats and oils |

| Thiobarbituric Acid (TBA) Test | Colorimetric reaction with malondialdehyde (MDA) | Concentration of secondary oxidation products | Wide range of foods, including meat |

| Active Oxygen Method (AOM) | Accelerated oxidation by bubbling air through heated oil | Time to reach a specific peroxide value | Fats and oils |

| Sensory Evaluation | Human panel assessment of off-odors and flavors | Onset of rancidity | All food products |

Thiobarbituric Acid (TBA) Test

The Thiobarbituric Acid (TBA) test was another widely used method that measures secondary oxidation products, primarily malondialdehyde (MDA). MDA reacts with TBA to form a pink-colored complex, which can be quantified spectrophotometrically. This test was particularly useful for assessing lipid oxidation in more complex food matrices, such as meat products.[8]

Accelerated Oxidation Tests

To expedite the evaluation of antioxidants, researchers developed accelerated oxidation tests. The Active Oxygen Method (AOM), for example, involved bubbling a constant stream of air through a heated oil sample and periodically measuring the peroxide value. The time required to reach a predetermined peroxide value was used as a measure of the oil's stability and the antioxidant's effectiveness.[7]

Quantitative Data from Early Studies

While precise, comprehensive datasets from the earliest studies are not always readily available in modern databases, historical literature and patents provide valuable insights into the recognized efficacy of gallate esters. For example, a 1949 patent for an antioxidant composition highlights that propyl gallate is an "excellent antioxidant" but notes its poor solubility in oil, a problem addressed by using propylene glycol as a solvent.[6]

Modern studies provide more detailed quantitative comparisons. For instance, a study investigating the antioxidant effects of various gallic acid alkyl esters in soybean oil and fried oysters demonstrated that all tested gallates effectively retarded lipid oxidation.[9][10] The antioxidant efficiency in the oyster tissue was found to increase with the length of the alkyl chain up to butyl gallate, after which it decreased, a phenomenon known as the "cut-off effect".[9]

Table 2: Antioxidant Activity of Gallate Esters in Soybean Oil (Rancimat Induction Period)

| Antioxidant | Induction Period (hours) |

| Control (Soybean Oil) | Data not specified in abstract |

| Gallic Acid | Effective improvement |

| Methyl Gallate | Effective improvement |

| Ethyl Gallate | Effective improvement |

| Propyl Gallate | Effective improvement |

| This compound | Effective improvement |

| Octyl Gallate | Effective improvement |

| Lauryl (Dodecyl) Gallate | Effective improvement |

| Hexadecyl Gallate | Effective improvement |

| Octadecyl Gallate | Effective improvement |

| Source: Adapted from data presented in the abstract of a study on the antioxidant effects of gallic acid alkyl esters. The abstract indicates a general trend of decreasing antioxidant effect in the lipid system with increasing hydrophobicity, consistent with the 'polar paradox'.[9] |

Mechanism of Action and Interaction with Signaling Pathways

The primary antioxidant mechanism of gallate esters is their ability to act as free radical scavengers. The three hydroxyl groups on the benzene (B151609) ring of the gallic acid moiety are adept at donating a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[11] The resulting gallate radical is relatively stable due to resonance delocalization, preventing it from initiating new oxidation chains.

Beyond this direct antioxidant activity, contemporary research has revealed that gallate esters can modulate various cellular signaling pathways. This has expanded their relevance from simple preservatives to potential therapeutic agents.

Early Synthesis and Antioxidant Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and initial antioxidant evaluation of gallate esters as it would have been practiced in the mid-20th century.

Caption: A simplified workflow for the synthesis and early evaluation of gallate esters as antioxidants.

Signaling Pathways Modulated by Gallate Esters

While the historical focus was on their preservative properties, modern research has elucidated the interaction of gallate esters with key cellular signaling pathways.

Caption: Overview of key signaling pathways modulated by propyl, octyl, and dodecyl gallate.

Conclusion

The history of gallate esters is a testament to the evolution of food science and technology. From their early adoption as synthetic antioxidants to their current status as subjects of interest in drug development due to their influence on cellular signaling, gallate esters have proven to be a versatile and important class of molecules. The foundational work on their synthesis and the development of methods to quantify their antioxidant activity paved the way for their widespread use in preserving the quality and extending the shelf life of countless food products. As research continues to uncover their complex biological activities, the story of gallate esters is far from over, with new applications in medicine and beyond continuing to emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. Propyl gallate - Wikipedia [en.wikipedia.org]

- 3. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 4. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US2500543A - Antioxidant - Google Patents [patents.google.com]

- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 8. Antioxidants in Food Preservation: Standards and Applications - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant effects of gallic acid alkyl esters of various chain lengths in oyster during frying process [agris.fao.org]

- 11. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]

thermal stability and decomposition of butyl gallate

An In-depth Technical Guide on the Thermal Stability and Decomposition of Butyl Gallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the n-butyl ester of gallic acid, is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of fats and oils.[1] Its efficacy and utility are intrinsically linked to its thermal stability, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its stability profile and decomposition pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their respective applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Chemical Name | Butyl 3,4,5-trihydroxybenzoate | [1] |

| CAS Number | 1083-41-6 | [1] |

| Molecular Formula | C₁₁H₁₄O₅ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Melting Point | 142-146 °C | [2] |

| Boiling Point | 452.7 °C at 760 mmHg |

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter for its application in products that undergo heat treatment. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing its stability.

Thermogravimetric Analysis (TGA) Data for Galloyl Esters

TGA measures the change in mass of a sample as a function of temperature. The following table summarizes the decomposition temperatures for various galloyl esters, indicating the temperatures at which 20%, 50%, and 90% mass loss occurs (T₂₀, T₅₀, and T₉₀, respectively).

| Galloyl Ester | T₂₀ (°C) | T₅₀ (°C) | T₉₀ (°C) |

| Ethyl Gallate | 277 | 308 | 478 |

| Propyl Gallate | 273 | 309 | 483 |

| Octyl Gallate | 300 | 333 | 468 |

| Lauryl Gallate | 318 | 360 | 410 |

Data sourced from a study on the thermal stability of gallates as additives in biodegradable polyesters.[3]

Based on this trend, it can be inferred that this compound would exhibit thermal stability within a similar range, with decomposition likely commencing above 200°C. One study on various gallate derivatives noted that they are all relatively stable up to 230°C with a mass loss of less than 3%.[4]

Factors Influencing Thermal Stability

The thermal stability of galloyl esters generally increases with the length of the alkyl chain.[4] This is attributed to the increased van der Waals forces and molecular weight. However, the initial decomposition of lower molecular weight gallates like ethyl and propyl gallate occurs in multiple steps, whereas longer-chain esters like lauryl gallate tend to decompose in a single step.[3]

Thermal Decomposition of this compound

The thermal decomposition of this compound involves the cleavage of its chemical bonds, leading to the formation of smaller, more volatile molecules.

Proposed Decomposition Products

While specific studies identifying the thermal decomposition products of this compound are scarce, based on the chemical structure and known degradation pathways of similar compounds, the following products can be anticipated:

-

Gallic Acid: Formed by the hydrolysis or thermolysis of the ester bond.

-

Butene: Resulting from the cleavage and rearrangement of the butyl group.

-

Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid group of gallic acid.

-

Pyrogallol: Formed by the decarboxylation of gallic acid at higher temperatures.

-

Other smaller fragments: Arising from the further breakdown of the aromatic ring and side chain.

For propyl gallate, n-propanol has been identified as a possible volatile compound released during its thermal decomposition.[5] This suggests that butanol could be a potential decomposition product of this compound.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a proposed pathway for the thermal decomposition of this compound.

Experimental Protocols

This section details the methodologies for conducting thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-